- Preparation of pyrazolyl-substituted pyridone compounds as serine protease inhibitors, World Intellectual Property Organization, , ,
Cas no 93349-99-6 (methyl 5-bromo-6-methoxypyridine-3-carboxylate)
93349-99-6 structure
Product Name:methyl 5-bromo-6-methoxypyridine-3-carboxylate
CAS-Nr.:93349-99-6
MF:C8H8BrNO3
MW:246.05802154541
MDL:MFCD14698128
CID:1040443
PubChem ID:46311221
Update Time:2024-10-26
methyl 5-bromo-6-methoxypyridine-3-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methyl 5-bromo-6-methoxynicotinate
- 5-Bromo-6-methoxynicotinic acid methyl ester
- methyl 5-bromo-6-methoxypyridine-3-carboxylate
- 3-Pyridinecarboxylic acid, 5-bromo-6-methoxy-, methyl ester
- 5-bromo-6-methoxy-nicotinic acid methyl ester
- KSC495M2J
- UCOBYBCUAQNLBK-UHFFFAOYSA-N
- CL0225
- 5797AC
- WT81901
- SY041026
- AB0058709
- ST24047982
- methyl 5-bromo-6-methoxypyridine-3-car
- EN300-256256
- AC-7569
- 93349-99-6
- Methyl 5-bromo-6- methoxynicotinate
- DS-18621
- DTXSID90673242
- Methyl5-bromo-6-methoxynicotinate
- CS-W022865
- J-517130
- AKOS016005618
- SCHEMBL1505698
- MFCD14698128
-
- MDL: MFCD14698128
- Inchi: 1S/C8H8BrNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3
- InChI-Schlüssel: UCOBYBCUAQNLBK-UHFFFAOYSA-N
- Lächelt: O=C(C1C=C(Br)C(OC)=NC=1)OC
Berechnete Eigenschaften
- Genaue Masse: 244.96900
- Monoisotopenmasse: 244.969
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 3
- Komplexität: 188
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 48.4
- XLogP3: 1.7
Experimentelle Eigenschaften
- Farbe/Form: White to Yellow Solid
- Dichte: 1.53
- Siedepunkt: 275 ºC
- Flammpunkt: 120 ºC
- Brechungsindex: 1.54
- PSA: 48.42000
- LogP: 1.63930
- Dampfdruck: 0.1±0.4 mmHg at 25°C
methyl 5-bromo-6-methoxypyridine-3-carboxylate Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P264;P270;P301+P312;P330
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Room temperature
methyl 5-bromo-6-methoxypyridine-3-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| AstaTech | CL0225-1/G |
METHYL 5-BROMO-6-METHOXYNICOTINATE |
93349-99-6 | 97% | 1g |
$17 | 2023-09-15 | |
| AstaTech | CL0225-5/G |
METHYL 5-BROMO-6-METHOXYNICOTINATE |
93349-99-6 | 97% | 5g |
$79 | 2023-09-15 | |
| AstaTech | CL0225-25/G |
METHYL 5-BROMO-6-METHOXYNICOTINATE |
93349-99-6 | 97% | 25g |
$379 | 2023-09-15 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S68881-250mg |
5-Bromo-6-methoxynicotinic acid methyl ester |
93349-99-6 | 97% | 250mg |
¥100.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S68881-1g |
5-Bromo-6-methoxynicotinic acid methyl ester |
93349-99-6 | 97% | 1g |
¥205.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S68881-5g |
5-Bromo-6-methoxynicotinic acid methyl ester |
93349-99-6 | 97% | 5g |
¥830.00 | 2021-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NM222-5g |
methyl 5-bromo-6-methoxypyridine-3-carboxylate |
93349-99-6 | 98% | 5g |
1126.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NM222-250mg |
methyl 5-bromo-6-methoxypyridine-3-carboxylate |
93349-99-6 | 98% | 250mg |
220CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NM222-1g |
methyl 5-bromo-6-methoxypyridine-3-carboxylate |
93349-99-6 | 98% | 1g |
257.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NM222-100mg |
methyl 5-bromo-6-methoxypyridine-3-carboxylate |
93349-99-6 | 98% | 100mg |
132CNY | 2021-05-08 |
methyl 5-bromo-6-methoxypyridine-3-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Methanol ; 2 h, rt
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Methanol ; 48 h, 85 °C
Referenz
- Preparation of substituted pyridine compounds as CRAC modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Methanol , 1,4-Dioxane ; 16 h, reflux
1.2 Solvents: Acetic acid ; neutralized
1.2 Solvents: Acetic acid ; neutralized
Referenz
- Design and Structural Analysis of Aromatic Inhibitors of Type II Dehydroquinase from Mycobacterium tuberculosis, ChemMedChem, 2015, 10(1), 116-133
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Acetic acid ; 16 h, 60 °C
1.2 Reagents: Phosphorus oxychloride , Phosphorus pentachloride ; 2 h, 100 °C
1.3 2 h, reflux
1.2 Reagents: Phosphorus oxychloride , Phosphorus pentachloride ; 2 h, 100 °C
1.3 2 h, reflux
Referenz
- Preparation of 3-arylpropanoic acid and 3-heterocyclylpropanoic acid derivatives as GPR40 agonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 30 min, rt
1.2 1 h, rt
1.2 1 h, rt
Referenz
- Preparation of heterocyclic urea derivatives as antibacterials, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Methanol ; 2 h, rt
Referenz
- Preparation of substituted pyridine and pyrazine compounds as phosphodiesterase 4 (PDE4) inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Triphosgene Solvents: Dimethylformamide , Toluene ; 8 h, 55 - 65 °C; 65 °C → 15 °C
1.2 Solvents: Methanol ; 10 - 25 °C; 3 h, 20 - 25 °C
1.3 Solvents: Water ; 0.5 h, 20 - 25 °C
1.4 4 h, 25 - 35 °C
1.5 Reagents: Acetic acid ; 25 - 35 °C; 0.5 h, 25 - 35 °C
1.2 Solvents: Methanol ; 10 - 25 °C; 3 h, 20 - 25 °C
1.3 Solvents: Water ; 0.5 h, 20 - 25 °C
1.4 4 h, 25 - 35 °C
1.5 Reagents: Acetic acid ; 25 - 35 °C; 0.5 h, 25 - 35 °C
Referenz
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling, Organic Process Research & Development, 2018, 22(1), 111-116
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Methanol ; 1 h, rt
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referenz
- Preparation of hydroxamic acid derivatives as gram-negative antibacterial agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Preparation of cycloalkenyl aryl derivatives as therapeutic CETP inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; overnight, rt; 5 h, 60 °C
Referenz
- Preparation of phenylaminodiheteroarylpyrimidine derivatives and analogs for use as antibacterial agents, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Methanol
Referenz
- A general synthesis of 5-arylnicotinates, Journal of Organic Chemistry, 1984, 49(26), 5237-43
methyl 5-bromo-6-methoxypyridine-3-carboxylate Raw materials
- triethyloxidanium
- Borate(1-),tetrafluoro-
- methyl 5-bromo-6-hydroxypyridine-3-carboxylate
- methyl 5-bromo-6-chloropyridine-3-carboxylate
- ethyl 5,6-dibromonicotinate
- 6-oxo-1,6-dihydropyridine-3-carboxylic acid
- methyl 5-bromo-6-fluoropyridine-3-carboxylate
- 5-bromo-6-methoxypyridine-3-carboxylic acid
methyl 5-bromo-6-methoxypyridine-3-carboxylate Preparation Products
methyl 5-bromo-6-methoxypyridine-3-carboxylate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:93349-99-6)methyl 5-bromo-6-methoxypyridine-3-carboxylate
Bestellnummer:A844524
Bestandsstatus:in Stock
Menge:25g/100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:03
Preis ($):218.0/870.0
Email:sales@amadischem.com
methyl 5-bromo-6-methoxypyridine-3-carboxylate Verwandte Literatur
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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- Lösungsmittel und organische Chemikalien Organische Verbindungen Organoheterocyclische Verbindungen Pyridine und Derivate Pyridincarbonsäuren und Derivate Pyridincarbonsäuren
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:93349-99-6)methyl 5-bromo-6-methoxypyridine-3-carboxylate
Reinheit:99%/99%
Menge:25g/100g
Preis ($):218.0/870.0